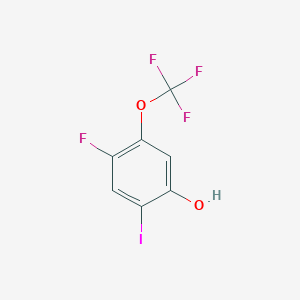![molecular formula C15H19NO B12858092 3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12858092.png)
3-cyclopropyl-3H-spiro[isobenzofuran-1,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] is a spirocyclic compound characterized by a unique structure where a cyclopropyl group is fused to an isobenzofuran and piperidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones, followed by oxidative cleavage of the corresponding vicinal diols under mild conditions . This one-pot synthesis method is efficient and yields high purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated spirocyclic structures.
Scientific Research Applications
3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets, such as sigma receptors. These interactions can lead to the destabilization of lysosomes, triggering cell death in cancer cells . The compound’s amphiphilic nature allows it to accumulate in lysosomes, causing a rise in lysosomal pH and subsequent leakage and dysfunction.
Comparison with Similar Compounds
Similar Compounds
Siramesine: A sigma receptor ligand with similar lysosomotropic properties.
Spiro[isobenzofuran-1(3H),4’-piperidine] derivatives: Compounds with variations in the substituents on the spirocyclic structure.
Uniqueness
3-cyclopropyl-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness enhances its potential as a versatile scaffold in drug discovery and development.
Properties
Molecular Formula |
C15H19NO |
|---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
1-cyclopropylspiro[1H-2-benzofuran-3,4'-piperidine] |
InChI |
InChI=1S/C15H19NO/c1-2-4-13-12(3-1)14(11-5-6-11)17-15(13)7-9-16-10-8-15/h1-4,11,14,16H,5-10H2 |
InChI Key |
UNGIPVPJTSKADC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3=CC=CC=C3C4(O2)CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



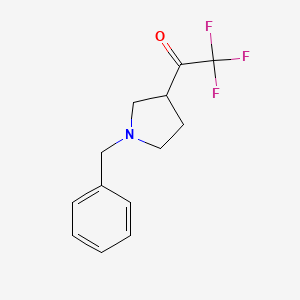
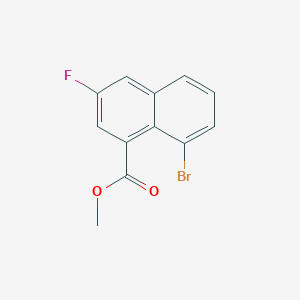
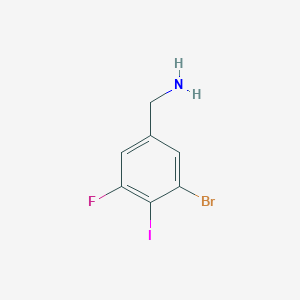

![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)

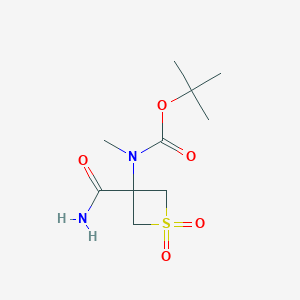

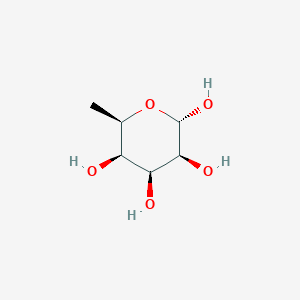
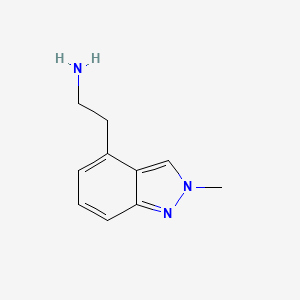
![2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
